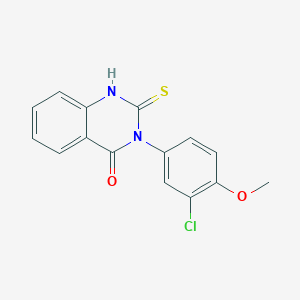![molecular formula C21H19N7O2 B2769781 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396679-97-2](/img/structure/B2769781.png)
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that features a triazole ring, a pyrazolopyridine moiety, and a piperazine group
作用機序
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of 1,2,3-triazoles , which are known to exhibit a broad range of biological activities.
Mode of Action
1,2,3-triazoles are known to interact with various biological targets through different mechanisms . They can act as inhibitors, agonists, or antagonists, depending on the specific target and the structure of the triazole derivative. The exact mode of action for this compound would depend on its specific target, which is currently unknown.
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways. 1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
1,2,3-triazoles are generally known for their good pharmacokinetic properties, including high stability and good bioavailability . The exact ADME properties of this compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its target and mode of action. Given the broad range of biological activities exhibited by 1,2,3-triazoles, it’s likely that this compound could have multiple effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring via a click reaction between an azide and an alkyne. The pyrazolopyridine moiety can be synthesized separately and then coupled with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials, such as organic light-emitting diodes (OLEDs) and coordination polymers
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
類似化合物との比較
Similar Compounds
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: This compound shares the triazole ring but differs in the substituents attached to the triazole.
(2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Similar triazole structure with different functional groups.
TAZ-1Cz, TAZ-2Cz, TAZ-3Cz, TAZ-4Cz: These compounds contain the triazole ring and are used in materials science applications.
Uniqueness
The uniqueness of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine lies in its combination of the triazole, pyrazolopyridine, and piperazine moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c29-20(17-14-22-27-9-5-4-8-19(17)27)25-10-12-26(13-11-25)21(30)18-15-23-28(24-18)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQCTBWIZPZORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)
![N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2769699.png)

![5-chloro-N-[(2-chlorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2769702.png)

![N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2769708.png)
![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)
![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2769713.png)
![N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769714.png)
![methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)



